4-(10H-Phenoxazin-10-yl)benzaldehyde: A Technical Guide to Donor-Acceptor Architectures in Optoelectronics and Catalysis
4-(10H-Phenoxazin-10-yl)benzaldehyde: A Technical Guide to Donor-Acceptor Architectures in Optoelectronics and Catalysis
Executive Summary
The compound 4-(10H-Phenoxazin-10-yl)benzaldehyde (CAS: 2148301-47-5) represents a quintessential Donor-Acceptor (D-A) molecular architecture, bridging the gap between advanced optoelectronics and synthetic organic chemistry[1]. By covalently linking a strongly electron-donating phenoxazine moiety with an electron-withdrawing benzaldehyde group, this molecule achieves a highly twisted, orthogonal conformation[2]. This structural feature is the fundamental driver for its two primary applications: acting as a highly efficient Thermally Activated Delayed Fluorescence (TADF) emitter in Organic Light-Emitting Diodes (OLEDs)[2], and serving as a potent, metal-free organic photoredox catalyst for visible-light-driven transformations[3].
This whitepaper deconstructs the physicochemical properties, mechanistic pathways, and experimental protocols associated with this highly versatile compound.
Physicochemical & Computational Profile
The utility of 4-(10H-Phenoxazin-10-yl)benzaldehyde is deeply rooted in its electronic and physical properties. The spatial separation of its molecular orbitals dictates its reactivity and emissive characteristics. Below is a consolidated profile of its core metrics[1].
| Property | Value | Mechanistic Significance |
| Chemical Name | 4-(10H-Phenoxazin-10-yl)benzaldehyde | - |
| CAS Registry Number | 2148301-47-5 | - |
| Molecular Formula | C₁₉H₁₃NO₂ | - |
| Molecular Weight | 287.31 g/mol | Optimal for vacuum thermal evaporation in OLED fabrication. |
| Topological Polar Surface Area | 29.54 Ų | Indicates moderate polarity, facilitating solubility in organic solvents. |
| LogP | 5.07 | High lipophilicity; ideal for organic phase photoredox catalysis. |
| Storage Conditions | 4°C, under Nitrogen | Prevents auto-oxidation of the aldehyde and phenoxazine core. |
Mechanistic Insights: The Donor-Acceptor Architecture
Orbital Separation and the TADF Phenomenon
In 4-(10H-Phenoxazin-10-yl)benzaldehyde, the nitrogen atom of the phenoxazine ring is sp³-hybridized but heavily conjugated with the oxygen-containing tricyclic system, making it a powerful electron donor[4]. When bonded to the phenyl ring of the benzaldehyde acceptor, severe steric repulsion between the peri-protons of the phenoxazine and the ortho-protons of the benzaldehyde forces the two planes to twist nearly 90° relative to one another[2].
The Causality of the Twist: This orthogonal geometry intentionally breaks the π -conjugation across the molecule. Consequently, the Highest Occupied Molecular Orbital (HOMO) strictly localizes on the phenoxazine donor, while the Lowest Unoccupied Molecular Orbital (LUMO) localizes on the benzaldehyde acceptor. This extreme spatial separation minimizes the electron exchange energy, resulting in a vanishingly small singlet-triplet energy gap ( ΔEST<0.2 eV)[2]. A minimized ΔEST is the thermodynamic prerequisite that allows ambient thermal energy ( kBT≈25 meV) to drive Reverse Intersystem Crossing (RISC) , upconverting non-emissive triplet excitons ( T1 ) back into emissive singlet excitons ( S1 )[2].
Figure 1: Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).
Metal-Free Photoredox Catalysis
Beyond luminescence, the D-A architecture makes this molecule a potent organic photocatalyst (PC). Upon visible light irradiation, the molecule enters a highly polarized excited state ( PC∗ ). The strong push-pull nature of the phenoxazine-benzaldehyde system grants the excited state exceptional reducing power. It can undergo Single Electron Transfer (SET) to reduce substrates (e.g., alkyl/aryl halides or carbonyls in Barbier-type reactions)[5]. The resulting radical cation ( PC∙+ ) is subsequently reduced by a sacrificial electron donor (like DIPEA) to regenerate the ground-state catalyst, closing the photoredox cycle[5].
Figure 2: Visible-light-driven photoredox catalytic cycle of phenoxazine-based D-A molecules.
Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that researchers can definitively confirm both the synthesis and the photophysical behavior of the compound.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Because the benzaldehyde moiety possesses a strong electron-withdrawing group para to the reaction site, SNAr is highly effective, bypassing the need for expensive Palladium catalysts (Buchwald-Hartwig).
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Preparation: In an oven-dried Schlenk flask, combine 10H-phenoxazine (1.0 equiv), 4-fluorobenzaldehyde (1.2 equiv), and anhydrous Cs2CO3 (2.0 equiv).
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Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Degassing: Perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which prevents the oxidative degradation of the phenoxazine core.
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Reaction: Heat the mixture to 120°C under a nitrogen atmosphere for 18 hours. Causality: The high temperature and polar aprotic solvent stabilize the Meisenheimer complex intermediate required for SNAr.
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Workup & Validation: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate ( 3×20 mL). Purify via silica gel chromatography (Hexanes/EtOAc).
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Self-Validation Check: Confirm the product via 1H -NMR. The successful coupling is definitively proven by the disappearance of the phenoxazine N-H broad singlet (~8.5 ppm) and the retention of the distinct aldehyde proton peak (~9.9 ppm).
Protocol B: Photophysical Validation of TADF Behavior
To confirm that the synthesized 4-(10H-Phenoxazin-10-yl)benzaldehyde exhibits true TADF rather than standard fluorescence or excimer emission, a differential quenching assay is required.
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Sample Preparation: Prepare a 10−5 M solution of the compound in anhydrous toluene. Causality: A non-polar solvent is chosen to minimize solvatochromic quenching of the Charge Transfer (CT) state.
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Atmospheric Control: Divide the solution into two quartz cuvettes. Leave Cuvette A aerated. Rigorously degas Cuvette B by bubbling with Argon for 30 minutes and seal it.
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Transient Photoluminescence (TRPL): Excite both samples using a 355 nm Nd:YAG pulsed laser and record the photoluminescence decay over a microsecond time scale.
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Self-Validation Check: Analyze the decay curves. Both samples will exhibit a nanosecond-scale prompt decay (prompt fluorescence). However, only Cuvette B (degassed) will exhibit a microsecond-scale delayed decay. Causality: Molecular oxygen ( O2 ) is a highly efficient triplet quencher. The disappearance of the delayed emission in the aerated sample definitively proves that the delayed light originates from a triplet-mediated pathway (RISC), validating the TADF mechanism.
References
[1] ChemScene. "2148301-47-5 | 4-(10H-Phenoxazin-10-yl)benzaldehyde". ChemScene LLC. 1
[2] The Journal of Organic Chemistry. "Donor–Acceptor Materials Exhibiting Thermally Activated Delayed Fluorescence Using a Planarized N-Phenylbenzimidazole Acceptor". ACS Publications. 2
[3] Journal of the American Chemical Society. "Transition Metal-Free Supramolecular Photoredox Catalysis in Water: A Phenoxazine Photocatalyst Encapsulated in V-Shaped Aromatic Amphiphiles". ACS Publications. 3
[5] Green Chemistry. "Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones". RSC Publishing. 5
[4] SciSpace. "Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review". SciSpace. 4
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02038H [pubs.rsc.org]
